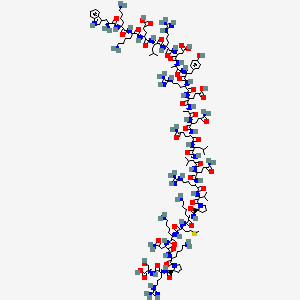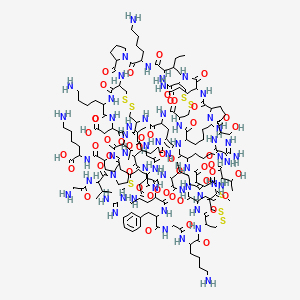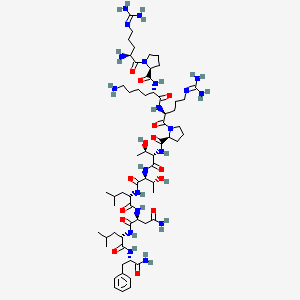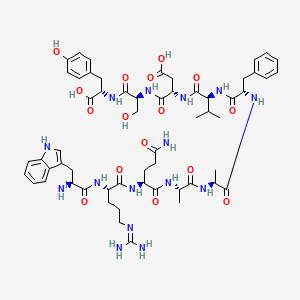
134649-29-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-Amyloid 12-20 is a fragment of the β-Amyloid protein . This peptide is involved in metal binding and forms amyloid plaques in the brains of Alzheimer’s disease (AD) patients . Its molecular formula is C57H83N15O11 and it has a molecular weight of 1154.36 .
Molecular Structure Analysis
The IUPAC name for β-Amyloid 12-20 is quite complex, indicating a large and intricate molecular structure . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
β-Amyloid 12-20 has a molecular weight of 1154.36 . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Software Development and Grid Computing : Scientific research applications often involve complex software development. A study by Appelbe, Moresi, Quenette, and Simter (2007) highlights the challenges in developing and maintaining scientific software, which is traditionally written in languages like C and Fortran. They note the emergence of scientific software frameworks for grid-enabling existing applications and developing new ones, which contrasts with traditional methods of software development in scientific research (Appelbe et al., 2007).
Data-Intensive Analysis Processes : Yao, Rabhi, and Peat (2014) discuss the essential requirements for software applications to support data-intensive scientific analysis, including interoperability, integration, and automation. They emphasize the use of hybrid technologies to meet these requirements, underscoring the complexity of data management in scientific research (Yao et al., 2014).
Data Sharing and Preservation : Tenopir et al. (2011) examine the practices and perceptions of data sharing among scientists. Their findings reveal barriers to data sharing, such as time constraints and lack of funding, highlighting the significance of data accessibility and preservation in scientific research (Tenopir et al., 2011).
Software Licensing in Scientific Research : Morin, Urban, and Śliż (2012) offer insights into the complexities of software licensing for scientists who develop software. They underline the importance of legal knowledge for scientist-programmers in distributing their software, crucial for reproducibility and peer-review in scientific research (Morin et al., 2012).
Hackathons in Scientific Research : Ghouila et al. (2018) describe how hackathons can enhance collaborative science by enabling peer review before publication and fostering reproducibility in scientific analyses. This study illustrates the growing trend of collaborative methods in scientific research (Ghouila et al., 2018).
Big Data in Scientific Research : Krishnan (2020) discusses the applications and usage of big data in scientific research, including complex analytics on large datasets, as exemplified by the discovery of the Higgs boson particle. This study highlights the importance of infrastructure technologies in contemporary scientific research (Krishnan, 2020).
Eigenschaften
CAS-Nummer |
134649-29-9 |
|---|---|
Molekularformel |
C₅₇H₈₃N₁₅O₁₁ |
Molekulargewicht |
1154.36 |
Sequenz |
One Letter Code: VHHQKLVFF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)




![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)

